2-(Hydrazono(phenyl)methyl)phenol
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Overview
Description
2-(Hydrazono(phenyl)methyl)phenol is an organic compound that features a hydrazone functional group attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazono(phenyl)methyl)phenol typically involves the condensation reaction between salicylaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazono(phenyl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
2-(Hydrazono(phenyl)methyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydrazono(phenyl)methyl)phenol involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(Hydrazono(phenyl)methyl)phenol: Known for its unique combination of hydrazone and phenolic functionalities.
Salicylaldehyde Phenylhydrazone: Similar structure but lacks the hydroxyl group.
Phenylhydrazone Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(E)-C-phenylcarbonohydrazonoyl]phenol |
InChI |
InChI=1S/C13H12N2O/c14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16/h1-9,16H,14H2/b15-13+ |
InChI Key |
YMWNTXLBUSIZAD-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2O |
Origin of Product |
United States |
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